molecular formula C25H22N2O5 B12469879 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide

2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide

Katalognummer: B12469879
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: DMEWZMBHOAGXLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Methoxypropyl Group: This step involves the alkylation of the isoindole core with 3-methoxypropyl halide under basic conditions.

    Attachment of the Phenoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using 4-phenoxyphenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-methoxypropyl)-1,3-dioxo-N-(4-methoxyphenyl)isoindole-5-carboxamide
  • 2-(3-methoxypropyl)-1,3-dioxo-N-(4-chlorophenyl)isoindole-5-carboxamide

Uniqueness

2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C25H22N2O5

Molekulargewicht

430.5 g/mol

IUPAC-Name

2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H22N2O5/c1-31-15-5-14-27-24(29)21-13-8-17(16-22(21)25(27)30)23(28)26-18-9-11-20(12-10-18)32-19-6-3-2-4-7-19/h2-4,6-13,16H,5,14-15H2,1H3,(H,26,28)

InChI-Schlüssel

DMEWZMBHOAGXLE-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.